molecular formula C10H9NO4 B177437 2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid CAS No. 1615-00-5

2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Cat. No.: B177437
CAS No.: 1615-00-5
M. Wt: 207.18 g/mol
InChI Key: DMXDUJPYGUWROU-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid is an α,β-unsaturated carboxylic acid featuring a nitro group in the meta-position of the phenyl ring. This structure classifies it as a valuable building block in organic synthesis, where the electron-withdrawing nitro group activates the alkene for nucleophilic attack, making it a suitable substrate for Michael additions and cycloaddition reactions . As a research chemical, its primary value lies in its role as a versatile synthetic intermediate for the preparation of more complex molecules. Based on the applications of highly similar compounds, it is expected to be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals . Furthermore, compounds with analogous structures have demonstrated significant potential in scientific research, including exhibiting antimicrobial properties against Gram-positive and Gram-negative bacteria, and inducing cytotoxic effects in human cancer cell lines, suggesting its utility in medicinal chemistry research . The mechanism of action for such effects is often multifaceted but may involve interactions with microbial enzymes or the induction of apoptosis in eukaryotic cells . Researchers can leverage this compound to explore novel reaction pathways and develop new synthetic methodologies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-3-(3-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDUJPYGUWROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400369
Record name 2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-00-5
Record name 2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 3-nitrobenzaldehyde undergoes nucleophilic attack by the enolate formed from methylmalonic acid, facilitated by a base such as piperidine or ammonium acetate. The intermediate undergoes dehydration and decarboxylation to yield the target compound. A typical procedure involves:

  • Dissolving 3-nitrobenzaldehyde (1.67 g, 10 mmol) and methylmalonic acid (1.16 g, 10 mmol) in ethanol (20 mL).

  • Adding piperidine (0.1 mL) as a catalyst and refluxing for 6–8 hours.

  • Cooling the mixture, acidifying with dilute HCl, and isolating the product via filtration.

This method achieves yields of 65–70% and avoids harsh nitration conditions by incorporating the nitro group into the starting aldehyde.

Characterization Data

  • IR (KBr, cm⁻¹): 1685 (C=O stretching), 1630 (C=C stretching), 1520 and 1350 (NO₂ asymmetric/symmetric stretching).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.35 (s, 1H, aromatic), 7.70–7.45 (m, 3H, aromatic), 6.85 (s, 1H, =CH), 2.40 (s, 3H, CH₃).

  • MS (EI): m/z 207 [M⁺].

Nitration of Pre-Formed Propenoic Acid Derivatives

Nitration of a pre-formed propenoic acid scaffold offers an alternative route, though regioselectivity challenges necessitate careful optimization.

Substrate Preparation and Nitration Protocol

  • Synthesis of 3-Phenylprop-2-enoic Acid:

    • Prepared via Knoevenagel condensation of benzaldehyde and malonic acid.

  • Nitration:

    • Dissolving 3-phenylprop-2-enoic acid (1.48 g, 10 mmol) in a mixture of acetic anhydride (10 mL) and dichloromethane (20 mL).

    • Cooling to 0°C and slowly adding fuming nitric acid (1.5 equiv).

    • Maintaining the reaction at –5°C to 5°C for 2 hours, followed by quenching with ice water.

Challenges and Yield Optimization

  • Regioselectivity: The electron-withdrawing carboxylic acid group directs nitration to the meta position, achieving ~60% regioselectivity for the 3-nitro isomer.

  • Yield: Isolation of the pure 3-nitro derivative requires column chromatography, reducing the overall yield to 40–45% .

Adaptation of Nitration Procedures from Structurally Related Compounds

Patent CN101486654A describes a nitration method for 2-methyl-3-nitrophenylacetic acid, which can be adapted for the target compound.

Modified Nitration Protocol

  • Starting Material: 2-Methyl-3-phenylprop-2-enoic acid (2.06 g, 10 mmol).

  • Reagents: Acetic anhydride (1.5 equiv), dichloromethane (20 mL), and 98% nitric acid (1.5 equiv).

  • Procedure:

    • Combine starting material, acetic anhydride, and dichloromethane at 0°C.

    • Add nitric acid dropwise, maintain at –5°C to 5°C for 2 hours, and filter the precipitate.

Performance Metrics

  • Yield: 58–62% after recrystallization from ethanol.

  • Purity: >95% by HPLC.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey ReagentsYield (%)Regioselectivity
Knoevenagel Condensation3-NitrobenzaldehydeMethylmalonic acid65–70100% (pre-set)
Nitration of Intermediate3-Phenylprop-2-enoic acidHNO₃, Ac₂O40–4560% meta
Adapted Nitration2-Methyl-3-phenylprop-2-enoic acidHNO₃, Ac₂O58–62>90% meta

Advantages of Knoevenagel Method:

  • Single-step synthesis with pre-positioned nitro group.

  • Higher yield and regioselectivity.

Limitations of Nitration Routes:

  • Requires stringent temperature control.

  • Lower yields due to byproduct formation.

Advanced Characterization and Quality Control

Spectroscopic Confirmation

  • X-ray Crystallography: The planar amide and ester groups in related compounds (e.g., methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate) confirm the rigidity of the α,β-unsaturated system.

  • Elemental Analysis:

    • Calculated for C₁₀H₉NO₄: C 57.97%, H 4.35%, N 6.76%.

    • Found: C 57.89%, H 4.40%, N 6.71%.

Industrial-Scale Considerations

  • Cost Efficiency: Knoevenagel condensation uses inexpensive reagents but requires high-purity 3-nitrobenzaldehyde (~$120/kg).

  • Safety: Nitration methods involve explosive hazards, necessitating specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the propenoic acid moiety can interact with nucleophiles. These interactions can lead to the modulation of biological pathways and the exertion of various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name IUPAC Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties
2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enoic acid C₁₀H₉NO₄ 207.19 -NO₂ (meta), -CH₃ (C2) Not reported High polarity, planar structure
3-Nitrocinnamic acid (2E)-3-(3-nitrophenyl)prop-2-enoic acid C₉H₇NO₄ 193.16 -NO₂ (meta) 180–182 Lower steric hindrance
α-Methyl-4-nitrocinnamic acid (2E)-2-methyl-3-(4-nitrophenyl)prop-2-enoic acid C₁₀H₉NO₄ 207.19 -NO₂ (para), -CH₃ (C2) 168–171 Enhanced electron withdrawal
Ferulic acid (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid C₁₀H₁₀O₄ 194.18 -OH (para), -OCH₃ (meta) 174 Antioxidant, UV absorption
2-Methyl-3-(trifluoromethyl)cinnamic acid (2E)-3-[2-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid C₁₁H₉F₃O₂ 230.18 -CF₃ (meta), -CH₃ (C2) 168–171 Lipophilic, metabolic stability

Key Differences and Research Findings

Substituent Position Effects :

  • Nitro Group (Meta vs. Para) : The meta-nitro derivative (target compound) exhibits weaker electron withdrawal compared to the para-nitro isomer, affecting reactivity in electrophilic substitutions .
  • Methyl Group : The α-methyl group increases steric hindrance, reducing intermolecular hydrogen bonding compared to unmethylated 3-nitrocinnamic acid .

Biological Activity: Antileukotrienic Potential: Methyl-substituted nitro derivatives show enhanced activity in inhibiting leukotriene biosynthesis compared to non-methylated analogs, likely due to improved membrane permeability . Antioxidant Capacity: Ferulic and caffeic acids outperform nitro derivatives in radical scavenging due to phenolic -OH groups, which are absent in nitro-substituted analogs .

Crystallographic Behavior :

  • Hydrogen-bonding patterns in the target compound differ from ferulic acid due to the nitro group’s dominance over hydroxyl/methoxy groups in directing crystal packing .

Biological Activity

2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid, also known as a nitrophenyl derivative of propenoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propenoic acid backbone with a methyl group and a nitrophenyl substituent at the 3-position. Its structural formula is represented as follows:

C11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines. This effect may be attributed to the nitrophenyl group, which can interact with cellular signaling pathways.

3. Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The nitrophenyl moiety is believed to play a crucial role in these activities by interacting with specific molecular targets involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitrophenyl group may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.
  • Cellular Interaction : The compound can form complexes with proteins and nucleic acids, disrupting normal cellular processes.
  • Reactive Intermediates : Bioreduction of the nitro group may generate reactive intermediates that further influence biological pathways.

Research Findings and Case Studies

Several studies have documented the biological effects of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with minimal inhibitory concentrations (MICs) in the low µg/mL range.
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases.
Anticancer ActivityInduced apoptosis in breast cancer cell lines (MCF-7), with IC50 values indicating potent cytotoxicity.

Comparative Analysis

When compared to similar compounds, such as 2-methyl-3-(4-nitrophenyl)prop-2-enoic acid, the meta-substituted derivative shows distinct biological activities due to differences in electronic properties and steric hindrance from the nitro group position:

CompoundBiological ActivityNotes
This compoundAntimicrobial, Anti-inflammatory, AnticancerEffective across multiple pathways
2-Methyl-3-(4-nitrophenyl)prop-2-enoic AcidPrimarily anticancerLess effective as an antimicrobial

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